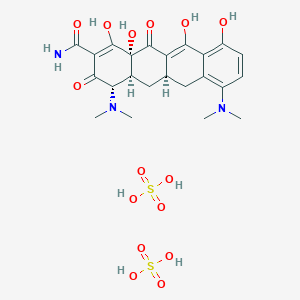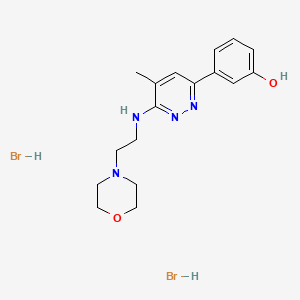
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinoethylamino group, a hydroxyphenyl group, and a pyridazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide typically involves multiple steps, starting with the preparation of the pyridazine core. The process often includes:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholinoethylamino Group: This step involves the reaction of the pyridazine intermediate with morpholine and ethylamine under specific conditions to introduce the morpholinoethylamino group.
Attachment of the Hydroxyphenyl Group: This is usually done through a substitution reaction where a hydroxyphenyl group is introduced to the pyridazine ring.
Formation of the Dihydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-(3-hydroxyphenyl)pyridazine: Lacks the morpholinoethylamino group, making it less versatile.
3-(2-Aminoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine: Similar structure but with an aminoethylamino group instead of morpholinoethylamino.
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine:
Uniqueness
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the morpholinoethylamino and hydroxyphenyl groups allows for diverse interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
86663-19-6 |
|---|---|
Molecular Formula |
C17H24Br2N4O2 |
Molecular Weight |
476.2 g/mol |
IUPAC Name |
3-[5-methyl-6-(2-morpholin-4-ylethylamino)pyridazin-3-yl]phenol;dihydrobromide |
InChI |
InChI=1S/C17H22N4O2.2BrH/c1-13-11-16(14-3-2-4-15(22)12-14)19-20-17(13)18-5-6-21-7-9-23-10-8-21;;/h2-4,11-12,22H,5-10H2,1H3,(H,18,20);2*1H |
InChI Key |
ZVCVGRVTJUPCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC(=CC=C3)O.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


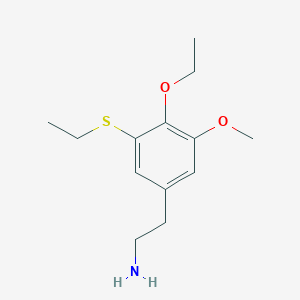
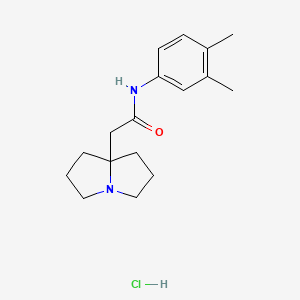
![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
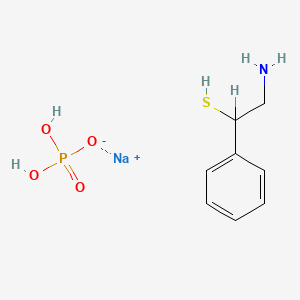
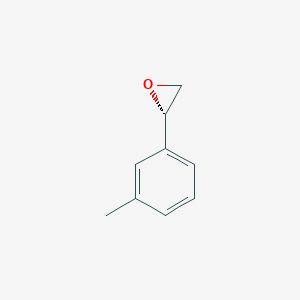
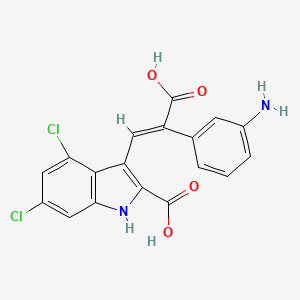
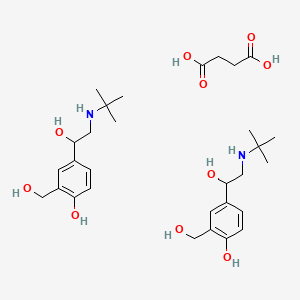
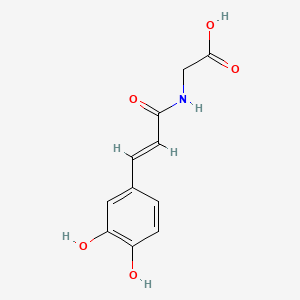
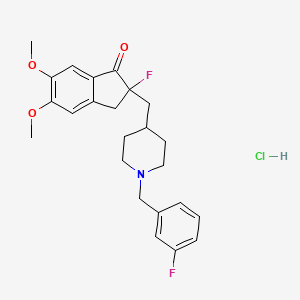
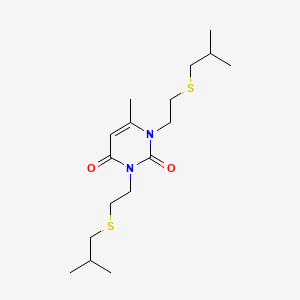
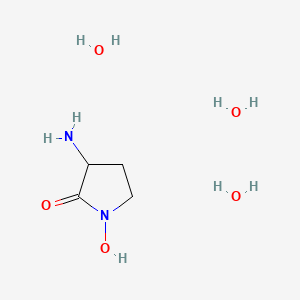
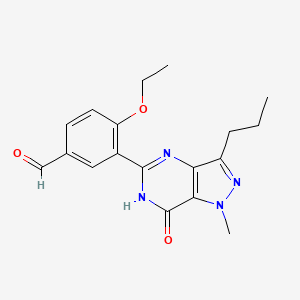
![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)
